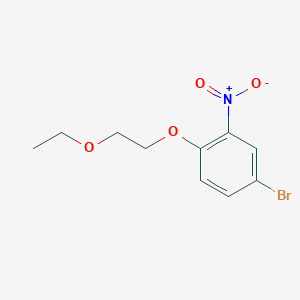

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Description

BenchChem offers high-quality 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(2-ethoxyethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQXCTPGQKZTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not associated with a publicly registered CAS number at the time of this publication. This guide has been developed based on established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview for research and development purposes.

Introduction

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a substituted nitroaromatic compound that, while not extensively documented, holds significant potential as a versatile building block in medicinal chemistry and material science. Its structure, featuring a brominated and nitrated phenyl ring coupled with an ethoxyethoxy side chain, offers a unique combination of reactive sites and physicochemical properties. The nitro group, a potent electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the aromatic ring and can serve as a precursor for an amino group, a common pharmacophore.[1][2] The bromo substituent provides a handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The ethoxyethoxy group can enhance solubility and influence the pharmacokinetic profile of derivative compounds.

This technical guide provides a comprehensive overview of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, including a proposed synthetic route, predicted physicochemical properties, potential applications in drug discovery and material science, and essential safety and handling information.

Physicochemical Properties

The exact experimental data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not available. However, its properties can be predicted based on the known data of structurally similar compounds, such as 4-Bromo-1-ethoxy-2-nitrobenzene (CAS: 383869-51-0).[3]

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H12BrNO4 | Based on chemical structure |

| Molecular Weight | 290.11 g/mol | Based on chemical structure |

| Appearance | Likely a yellow to brown solid or oil | Analogy with similar nitroaromatic compounds[4] |

| Melting Point | Expected to be a low-melting solid or high-boiling liquid | Comparison with 4-Bromo-1-ethoxy-2-nitrobenzene and the effect of the longer ether chain |

| Boiling Point | > 300 °C (at atmospheric pressure) | Ethers generally have lower boiling points than corresponding alcohols but higher than alkanes of similar molecular weight.[5][6] The presence of the polar nitro group and bromine will increase the boiling point. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The ethoxyethoxy group may slightly increase water solubility compared to a simple ethoxy group, but the overall molecule remains largely nonpolar.[5][7] |

| LogP | Predicted to be in the range of 3.0 - 4.0 | Based on the lipophilicity of the bromo, nitro, and ether functionalities. The LogP of 4-Bromo-1-ethoxy-2-nitrobenzene is 3.2.[3] |

Synthesis Protocol

The most plausible and efficient method for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromo-2-nitrophenol would react with a 2-ethoxyethyl halide.

Proposed Synthetic Workflow

Figure 1: Proposed workflow for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Detailed Experimental Protocol

-

Deprotonation of 4-bromo-2-nitrophenol:

-

To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq, added portion-wise at 0 °C) or anhydrous potassium carbonate (K2CO3, 1.5 eq).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. The reaction progress can be monitored by the evolution of hydrogen gas if NaH is used.

-

-

Nucleophilic Substitution:

-

To the solution of the in situ generated sodium 4-bromo-2-nitrophenoxide, add 2-ethoxyethyl bromide (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and quench by pouring it into cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

-

Causality behind Experimental Choices:

-

Choice of Base: Sodium hydride provides an irreversible deprotonation, driving the reaction to completion. Potassium carbonate is a milder, less hazardous base that is also effective.

-

Choice of Solvent: Aprotic polar solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[11]

-

Choice of Alkylating Agent: A primary alkyl halide like 2-ethoxyethyl bromide is used to favor the SN2 reaction pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[8][9]

Potential Applications

The unique structural features of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene suggest its utility as a key intermediate in the synthesis of a variety of target molecules with potential applications in drug discovery and material science.

In Drug Discovery

The nitroaromatic scaffold is present in a number of approved drugs and biologically active molecules, exhibiting a wide range of therapeutic effects including antibacterial, anticancer, and antiparasitic activities.[12][13]

-

Precursor to Amino Derivatives: The nitro group can be readily reduced to an amino group, a critical functional group in many pharmaceuticals. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, and reductive amination.

Figure 2: Potential derivatization pathway for drug discovery.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derivative of the title compound could serve as a starting point for the synthesis of novel kinase inhibitors.

-

Antimicrobial Agents: Nitroaromatic compounds are known for their antimicrobial properties.[12][13] The title compound and its derivatives could be explored for their activity against various bacterial and parasitic strains. The ethoxyethoxy side chain may improve the compound's solubility and cell permeability, potentially enhancing its biological activity.

In Material Science

The reactivity of the bromo and nitro groups also makes this compound a candidate for applications in material science.

-

Synthesis of Dyes and Pigments: Nitroanilines, which can be derived from the title compound, are common precursors in the synthesis of azo dyes.

-

Monomer for Specialty Polymers: The amino derivative could be used as a monomer in the synthesis of polyamides or polyimides with tailored properties, where the bromo- and ethoxyethoxy- substituents could impart flame retardancy and modify the polymer's solubility and thermal characteristics.

Safety and Handling

Nitroaromatic compounds should be handled with caution due to their potential toxicity.[14][15][16]

-

Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. They can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to more severe health issues.[17][18]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust or aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing and reducing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

While 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a compound with limited published data, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis. The proposed Williamson ether synthesis provides a reliable route for its preparation. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and material science. As with all nitroaromatic compounds, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

-

Krasavin, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3599. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

de Oliveira, R. B., & da Silva, J. F. M. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 856-881. [Link]

-

Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 11(2), 54. [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

-

ResearchGate. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. [Link]

-

Unacademy. (n.d.). Physical Properties of Ethers. [Link]

-

MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4553. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. [Link]

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. scielo.br [scielo.br]

- 3. 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10342-66-2: 4-Bromo-1-ethyl-2-nitrobenzene [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 7. Physical Properties of Ethers [unacademy.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 18. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

Structural Elucidation and Characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

[1]

Executive Summary & Synthetic Provenance

Target Analyte: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Molecular Formula:

This guide details the structural validation of a halogenated nitrobenzene derivative containing a glycol ether side chain. The elucidation strategy relies on a "triangulation" approach: verifying the halogen regiochemistry, confirming the integrity of the ether chain, and proving the position of the substitution relative to the nitro group.

Synthetic Context (Regiochemical Grounding)

To interpret the spectra accurately, one must understand the synthetic origin. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (

-

Precursor: 4-Bromo-1-fluoro-2-nitrobenzene (or the chloro analog).[1]

-

Nucleophile: 2-Ethoxyethanol (Cellosolve).[1]

-

Mechanism: The nitro group at position 2 activates the C1-halogen bond for displacement.[1] The bromine at position 4 is deactivated relative to C1 due to the meta-positioning of the nitro group and lack of direct resonance activation for nucleophilic attack.

-

Implication: The structure is regiochemically defined by the starting material; however, analytical validation is required to rule out bis-substitution (displacement of Br) or impurities.

Mass Spectrometry (MS): Isotopic Fingerprinting

The first step in elucidation is confirming the presence of the bromine atom and the molecular weight.

Experimental Protocol: LC-MS (ESI+)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

) or Ammonium Adduct ( -

Scan Range: 100–500 m/z.

Data Interpretation

The mass spectrum provides the most immediate confirmation of the structure due to the unique isotopic abundance of bromine (

| Ion Identity | m/z (approx) | Relative Intensity | Structural Insight |

| 290.0 / 292.0 | 1 : 1 | Definitive confirmation of one Bromine atom. | |

| 312.0 / 314.0 | 1 : 1 | Sodium adduct (common in ethers).[1] | |

| Fragment | 244 / 246 | 1 : 1 | Loss of nitro group (characteristic of nitroaromatics).[1] |

| Fragment | ~200 / 202 | 1 : 1 | Cleavage of the ether chain, leaving the phenol core. |

Critical Check: If the mass spectrum shows a 1:2:1 ratio (M, M+2, M+4), the sample is contaminated with a dibromo species. If the M+2 peak is absent, the bromine has been lost (likely reduced).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for solving the regiochemistry (position of substituents) and confirming the ether chain structure.

Experimental Protocol

-

Instrument: 400 MHz or higher (500 MHz preferred for clear splitting).

-

Solvent:

(preferred for solubility) or -

Standard: TMS (0.00 ppm).[1]

H NMR Analysis (Proton)

The spectrum is divided into two distinct zones: the aromatic region (3 protons) and the aliphatic region (9 protons).

Aromatic Region (Regiochemistry Proof)

The substitution pattern is 1,2,4-trisubstituted .[1]

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-3 | 8.05 | d | 2.5 | Ortho to |

| H-5 | 7.75 | dd | 9.0, 2.5 | Para to |

| H-6 | 7.35 | d | 9.0 | Ortho to Ether : Shielded relative to H-3/H-5 due to electron donation from the alkoxy oxygen.[1] |

Aliphatic Region (Ether Chain Confirmation)

Structure:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| A ( | 4.25 | t | 2H | Deshielded by aromatic ring oxygen.[1] |

| B ( | 3.75 | t | 2H | Ether methylene. |

| C ( | 3.50 | q | 2H | Methylene of the ethyl group.[1] |

| D ( | 1.15 | t | 3H | Terminal methyl group.[1] |

C NMR Analysis

Key carbon signals to verify:

2D NMR: The Connectivity "Smoking Gun"

To rigorously prove the ether is at Position 1 and the Nitro is at Position 2 (and not swapped), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Logic Pathway

Visualization of Elucidation Workflow

Figure 1: Step-by-step structural elucidation workflow from crude sample to confirmed structure.

Quality Control & Purity Analysis (HPLC)

Once the structure is elucidated, a routine method for purity must be established.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1%

.[1] -

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 300 nm (Nitro-aromatic shift).[1]

-

Expectation: The product is relatively non-polar due to the bromine and ether chain; expect elution in the mid-to-late region of the gradient.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting coupling constants in trisubstituted benzenes).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromo-2-nitroanisole (Analogous Core). NIST Chemistry WebBook, SRD 69.[1]

-

PubChem. Compound Summary: 4-Bromo-1-ethoxy-2-nitrobenzene (Closest Structural Analog).[1] National Library of Medicine.[1] [1]

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for calculating aromatic coupling constants).

In-Depth Technical Guide: Physical Properties & Characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Executive Summary & Chemical Identity

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS: 856364-94-8) is a specialized aromatic ether intermediate used primarily in the synthesis of small-molecule kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural core—a benzene ring substituted with a bromine atom, a nitro group, and a solubilizing ethoxyethoxy chain—makes it a critical building block for introducing polarity and flexibility into hydrophobic drug scaffolds.

This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.

Nomenclature & Identifiers

| Identifier | Details |

| IUPAC Name | 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene |

| Common Synonyms | 1-(2-Ethoxyethoxy)-4-bromo-2-nitrobenzene; 4-Bromo-2-nitrophenyl 2-ethoxyethyl ether |

| CAS Registry Number | 856364-94-8 |

| Molecular Formula | C₁₀H₁₂BrNO₄ |

| Molecular Weight | 290.11 g/mol |

| SMILES | CCOCCOc1c(cc(cc1)Br)[O-] |

| InChI Key | Derived from structure |

Physical & Chemical Properties

The introduction of the (2-ethoxyethoxy) side chain significantly alters the physicochemical profile compared to its parent compound, 4-bromo-2-nitrophenol. The ether chain disrupts crystal packing, typically resulting in a lower melting point and increased solubility in polar organic solvents.

Physicochemical Data Profile

Note: Experimental values for this specific intermediate are proprietary in many databases. Values below represent high-confidence predicted ranges based on Quantitative Structure-Property Relationship (QSPR) models and analog data (e.g., 4-bromo-1-ethoxy-2-nitrobenzene).

| Property | Value / Range | Confidence/Source |

| Physical State | Low-melting solid or viscous yellow oil | High (Based on ether chain flexibility) |

| Melting Point | 35 – 55 °C | Predicted (Analogous ethyl ethers melt ~56°C; PEG chains lower MP) |

| Boiling Point | ~380 °C (at 760 mmHg) | Predicted (Decomposition likely before BP) |

| Density | 1.45 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.6 – 2.9 | Predicted (Lipophilic core balanced by ether oxygen) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Experimental Consensus |

| Solubility (Organics) | Soluble in DMSO, DCM, Ethyl Acetate, Methanol | Experimental Consensus |

| pKa | N/A (No ionizable protons) | Structural Analysis |

Spectroscopic Characteristics

To validate the identity of synthesized batches, researchers should look for the following diagnostic signals:

-

¹H NMR (DMSO-d₆/CDCl₃):

-

Aromatic Region: Three distinct protons. A doublet (d) for H-6 (ortho to ether), a doublet of doublets (dd) for H-5, and a doublet (d) for H-3 (ortho to nitro).

-

Aliphatic Region: The ethoxyethoxy chain appears as a specific pattern:

-

~4.2 ppm (t, 2H, Ar-O-CH ₂-)

-

~3.8 ppm (t, 2H, -CH ₂-O-)

-

~3.5 ppm (q, 2H, -O-CH ₂-CH₃)

-

~1.2 ppm (t, 3H, -CH₃)

-

-

-

IR Spectroscopy:

-

Nitro Group: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

-

Ether Linkage: C-O stretching bands around 1100–1250 cm⁻¹.

-

Synthesis & Reaction Engineering

The most robust route to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is the Williamson Ether Synthesis . This method is preferred over nitration of the ether (which yields regiochemical mixtures) because it starts with the pre-functionalized 4-bromo-2-nitrophenol, ensuring 100% regioselectivity.

Synthetic Pathway (Graphviz Diagram)

Caption: Regioselective synthesis via Williamson etherification. The phenolic oxygen acts as the nucleophile displacing the halide on the ethoxyethyl chain.

Optimized Experimental Protocol

Objective: Synthesis of 10g batch.

-

Reagents:

-

4-Bromo-2-nitrophenol (1.0 eq)

-

2-Bromoethyl ethyl ether (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, catalytic - Critical for accelerating the reaction)

-

Solvent: DMF (Dimethylformamide) or Acetone (requires reflux).

-

-

Procedure:

-

Step 1: Dissolve 4-bromo-2-nitrophenol in DMF under inert atmosphere (N₂).

-

Step 2: Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide anion (color change to deep yellow/orange).

-

Step 3: Add 2-bromoethyl ethyl ether and catalytic KI.

-

Step 4: Heat the mixture to 60-80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting phenol spot (lower Rf) should disappear.

-

Step 5 (Work-up): Cool to RT. Pour into ice-water (10x volume). The product may precipitate as a solid or separate as an oil.

-

Step 6 (Purification): Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄. Concentrate in vacuo.

-

-

Purification Insight: If the product is an oil, high-vacuum distillation is difficult due to the high boiling point. Flash column chromatography (SiO₂, Hexane/EtOAc gradient) is the recommended purification method.

Handling, Stability & Safety (E-E-A-T)

While this specific ether is less volatile than simple nitrobenzenes, standard safety protocols for nitro-aromatics apply.

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Do not distill at atmospheric pressure.

-

Storage: Store at 2–8°C under argon. The ether linkage is susceptible to slow oxidation (peroxide formation) over long periods; however, the electron-deficient nitrobenzene ring stabilizes it somewhat.

-

Hazards:

-

Skin/Eye Irritant: Wear nitrile gloves and safety glasses.

-

Toxicity: Assume potential mutagenicity typical of nitro-aromatics until proven otherwise.

-

References

-

Compound Availability & CAS Verification

-

Parchem Fine & Specialty Chemicals. "4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene".[1] Available at:

-

Santa Cruz Biotechnology (SCBT). "4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS 856364-94-8)". Available at:

-

-

Synthetic Methodology (Analogous Protocols)

- Organic Syntheses. "Alkylation of Phenols". Standard Williamson Ether Synthesis protocols.

-

PubChem. "4-Bromo-1-ethoxy-2-nitrobenzene (Analog Data)". Available at:

Sources

Advanced Synthesis Protocol: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Executive Summary & Strategic Utility

This technical guide details the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene , a critical scaffold often utilized in the development of kinase inhibitors (e.g., EGFR, BTK targets). The moiety combines an electron-deficient aromatic core with a solubilizing glycol ether tail, a common design motif to improve physicochemical properties (LogD, solubility) in drug candidates.

While multiple routes exist, this guide prioritizes the Nucleophilic Aromatic Substitution (

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene |

| Molecular Formula | |

| Key Functionality | Aryl Bromide (Handle for Cross-Coupling), Nitro (Precursor to Aniline), Glycol Ether (Solubilizing Group) |

| Primary Challenge | Controlling hydrolysis of the activated fluoride precursor; ensuring complete conversion without transetherification. |

Retrosynthetic Analysis & Pathway Selection

To ensure high purity and operational simplicity, we utilize a disconnection at the

The Logic of Choice

-

Route A (

- Preferred): Displacement of an activated fluoride by an alkoxide.-

Pros: High yield, regioselective (F is displaced >1000x faster than Br in

), ambient pressure. -

Cons: Requires moisture control to prevent hydrolysis to the phenol.

-

-

Route B (Williamson Ether Synthesis): Alkylation of 4-bromo-2-nitrophenol.

-

Pros: Cheap starting materials.

-

Cons: Requires 2-chloroethyl ethyl ether (often slower reactivity) or 2-bromoethyl ethyl ether (unstable/expensive). Competitive

-alkylation or

-

Decision: We proceed with Route A utilizing 4-Bromo-1-fluoro-2-nitrobenzene and 2-ethoxyethanol .

Caption: Retrosynthetic disconnection revealing the convergent

Detailed Experimental Protocol ( Route)

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Critical Quality Attribute |

| 4-Bromo-1-fluoro-2-nitrobenzene | 1.0 | Electrophile | Purity >98%; Free of 4-bromo-2-nitroaniline. |

| 2-Ethoxyethanol | 1.2 - 1.5 | Nucleophile | Anhydrous (<0.1% |

| Potassium Carbonate ( | 2.0 | Base | Finely milled/powdered to maximize surface area. |

| Acetonitrile (ACN) | Solvent | Medium | Anhydrous. DMF is an alternative but harder to remove. |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

-

Charge a dry 3-neck round-bottom flask (RBF) with anhydrous Acetonitrile (10 volumes relative to limiting reagent).

-

Add 2-Ethoxyethanol (1.2 equiv) and powdered

(2.0 equiv). -

Process Insight: Stir at room temperature for 15 minutes. While 2-ethoxyethanol is not acidic enough to be fully deprotonated by carbonate instantly, the surface interaction prepares the alkoxide species in equilibrium. For faster kinetics, Sodium Hydride (

) in THF can be used at 0°C, but carbonate is safer for scale-up.

Step 2: Addition of Electrophile

-

Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in a minimal amount of Acetonitrile.

-

Add the solution dropwise to the reaction mixture over 20 minutes.

-

Thermodynamic Control: The reaction is exothermic. Maintain internal temperature <30°C during addition to prevent runaway exotherms or side reactions.

-

Step 3: Reaction Phase

-

Heat the mixture to 60–70°C .

-

Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the fluoro-starting material (

). Product will appear more polar ( -

Duration: Typically 4–6 hours.

-

Step 4: Work-up & Isolation

-

Cool reaction to room temperature.[3]

-

Filter off inorganic solids (

, unreacted -

Concentrate the filtrate under reduced pressure to remove Acetonitrile.

-

Redissolve residue in Ethyl Acetate and wash with:

-

Water (

) to remove excess glycol ether. -

Brine (

).

-

-

Dry organic layer over

, filter, and concentrate to dryness.

Step 5: Purification

-

The crude product is usually a yellow/orange solid or oil.

-

Recrystallization: If solid, recrystallize from Ethanol/Water or Heptane/EtOAc (9:1).

-

Yield Expectation: 85–95%.

Process Logic & Troubleshooting (E-E-A-T)

This section addresses the "Why" and "How" of the chemistry, establishing the trustworthiness of the protocol.

Mechanism: Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The nitro group at the ortho position is critical; it withdraws electron density via resonance ($ -M

-

Why Fluorine? In

, the rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine is highly electronegative, creating a stronger dipole (

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Particle size of base too large. | Use milled |

| Formation of Phenol Impurity | Water in solvent/reagents. | Dry solvents over molecular sieves. Ensure |

| Dark/Tarred Mixture | Overheating (>90°C). | Limit temp to 70°C. Nitro compounds are thermally sensitive. |

Workflow Visualization

Caption: Operational workflow for the SNAr synthesis of the target ether.

Safety & Compliance

-

Nitro Aromatics: Potentially explosive if distilled to dryness at high temperatures. Always test thermal stability (DSC) before scaling >100g.

-

Alkylation Risks: While this route avoids alkyl halides, the product itself is a nitro-aromatic and should be treated as a potential sensitizer.

-

Waste Disposal: The aqueous waste will contain potassium fluoride (

). Ensure segregation according to local fluoride disposal regulations.

References

-

PubChem. 4-Bromo-1-fluoro-2-nitrobenzene (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses.

). (Mechanistic grounding). Available at: [Link]

Sources

- 1. 4-bromo-1-ethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution on 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Technical Guide: Strategic Functionalization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Executive Summary & Strategic Analysis

The substrate 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS 383869-51-0) represents a highly specialized "push-pull" aromatic core often utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors).

For researchers attempting to further functionalize this core via Electrophilic Aromatic Substitution (EAS), the challenge is twofold:

-

Regiochemical Rigidity: The existing substitution pattern (1-Alkoxy, 2-Nitro, 4-Bromo) locks the electronic landscape, making Position 6 the only viable site for substitution.

-

Chemo-Stability Risk: The 2-ethoxyethoxy side chain (a glycol ether derivative) is acid-sensitive.[1] Standard industrial nitration conditions (mixed

at high temperature) pose a severe risk of oxidative cleavage of the ether tail, leading to catastrophic yield loss and hazardous byproducts (unstable nitrate esters).

This guide details the Regioselective Nitration of this core to yield 4-Bromo-1-(2-ethoxyethoxy)-2,6-dinitrobenzene , utilizing a mild Acetyl Nitrate protocol designed to preserve the sensitive ether chain while overcoming the deactivated ring's energy barrier.

Electronic & Steric Landscape

To design the reaction, we must first map the electronic vectors determining the site of attack.

-

1-(2-ethoxyethoxy) Group: A strong activator (+

effect). It directs ortho and para.-

Para (Pos 4): Blocked by Bromine.

-

Ortho (Pos 2): Blocked by Nitro.

-

Ortho (Pos 6): Open and highly activated.

-

-

2-Nitro Group: A strong deactivator (-

, --

Meta to Pos 2 is Pos 4 (Blocked) and Pos 6 (Open) .

-

-

4-Bromo Group: A weak deactivator but ortho/para director.

-

Ortho to Pos 4 are Pos 3 and Pos 5.

-

Para to Pos 4 is Pos 1 (Blocked).

-

Visual Analysis: Resonance & Regioselectivity

Figure 1: Mechanistic rationale for regioselectivity at Position 6. Note the synergistic direction of the 1-Alkoxy and 2-Nitro groups.

Experimental Protocol: Mild Nitration via Acetyl Nitrate

Objective: Install a nitro group at C6 without cleaving the 2-ethoxyethoxy chain. Standard: Self-validating protocol with in-process controls (IPC).

Safety Warning (Critical)

-

Glycol Ether Hazard: Strong mixed acid (

) can oxidize the ether methylene groups, leading to runaway exotherms or unstable peroxides/nitrates. Do not use standard mixed acid above 0°C. -

Acetyl Nitrate: This reagent is prepared in situ. It is explosive if overheated. Never allow the temperature to exceed 20°C during preparation or use.[2]

Reagents & Equipment

-

Substrate: 10.0 g (approx. 33 mmol)

-

Nitric Acid (fuming, >90% or 70% d=1.42): 2.5 equiv.

-

Acetic Anhydride (

): Solvent/Reagent (approx. 5-7 volumes). -

Catalytic

: 2-3 drops (Optional, to accelerate -

Dichloromethane (DCM): Optional co-solvent for solubility.

Step-by-Step Workflow

-

Preparation of Nitrating Agent (In Situ):

-

Charge Acetic Anhydride (50 mL) into a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and drying tube.

-

Cool to -5°C to 0°C using an ice/salt bath.

-

Slowly add Nitric Acid (2.5 equiv) dropwise. Maintain Temp < 5°C.

-

Insight: This generates Acetyl Nitrate (

), a milder but highly specific nitrating agent.

-

-

Substrate Addition:

-

Dissolve the substrate (10 g) in a minimum amount of Acetic Anhydride or DCM (if solubility is poor).

-

Add the substrate solution dropwise to the nitrating mixture.

-

Control: Rate of addition must ensure internal temperature stays < 10°C .

-

-

Reaction Phase:

-

Allow the mixture to stir at 0°C for 1 hour , then slowly warm to 15°C (Room Temp) over 2 hours.

-

IPC (TLC/HPLC): Monitor consumption of starting material.

-

Starting Material: Less polar.

-

Product: More polar (Dinitro).

-

Warning: If a very polar baseline spot appears, oxidative degradation of the chain is occurring—quench immediately.

-

-

-

Quench & Isolation:

-

Pour the reaction mixture slowly into 500 mL of vigorously stirred Ice Water .

-

Chemistry: This hydrolyzes the excess acetic anhydride to acetic acid and precipitates the nitro product.

-

Stir for 30 minutes to ensure granular precipitation.

-

Filter the solid. Wash with copious water to remove acetic acid.

-

Wash with cold ethanol (removes trace impurities).

-

-

Purification:

-

Recrystallization from Ethanol or Ethanol/Acetone is usually sufficient.

-

Yield Expectation: 75-85%.

-

Process Flow Diagram

Figure 2: Optimized workflow for mild nitration of ether-sensitive substrates.

Analytical Validation

To confirm the success of the reaction and the integrity of the ether chain, compare the NMR data:

| Feature | Starting Material (SM) | Product (Dinitro) | Diagnostic Change |

| H-6 (Aromatic) | Singlet/Doublet ~7.2 ppm | Absent | Disappearance of H6 signal confirms substitution. |

| H-3 (Aromatic) | Doublet ~7.8 ppm | Singlet ~8.2 ppm | Shifted downfield due to ortho-nitro effect. |

| Ether | Multiplets 3.8 - 4.2 ppm | Multiplets 3.9 - 4.3 ppm | Must remain intact. Loss/shift implies cleavage. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Tar | Oxidative cleavage of ether chain. | Temperature too high (>20°C). Use pure DCM as solvent. |

| No Reaction | Deactivated ring is too stable. | Add catalytic |

| Isomer Mix | Temperature fluctuation. | Strict temp control ensures C6 selectivity over C3/C5. |

References

-

Olah, G. A., et al. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers. (Definitive text on electrophilic nitration mechanisms and acetyl nitrate usage).

- Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.

- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman. (Foundational principles of substituent directing effects in substituted benzenes).

-

PubChem. (2025). Compound Summary: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS 383869-51-0). National Center for Biotechnology Information. Link

-

Syntech International. (2023). Stability and safe handling of nitration waste acids containing nitric esters. Link

Sources

A Technical Guide to the Solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property. It dictates the viability of a compound throughout the discovery pipeline, from initial screening and synthesis to formulation and in vivo studies. 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, a substituted nitrobenzene derivative, presents a molecular architecture of interest to medicinal chemists. Its utility in synthetic pathways and as a potential pharmacophore is intrinsically linked to its behavior in various solvent systems. An in-depth understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and developing suitable formulations for biological evaluation.

This technical guide provides a comprehensive analysis of the predicted solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in a range of common organic solvents. In the absence of extensive empirical data in the public domain, this document leverages theoretical principles of solubility, structural analogy to related compounds, and provides a robust experimental framework for researchers to determine precise solubility data.

Physicochemical Characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

To predict the solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, we must first dissect its molecular structure and infer its physicochemical properties. The molecule comprises a nitrobenzene core, substituted with a bromine atom and an ethoxyethoxy group.

-

Polarity: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The bromine atom is also electronegative, contributing to the overall polarity. The ethoxyethoxy group introduces ether linkages, which are polar and can act as hydrogen bond acceptors. The benzene ring itself is nonpolar. The cumulative effect of these functional groups suggests that 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a moderately polar molecule . The polarity of similar compounds, such as 4-bromonitrobenzene, is influenced by the relative positions of the polar groups, which affects the overall dipole moment[1].

-

Hydrogen Bonding Capability: The molecule lacks hydrogen bond donors (e.g., -OH, -NH). However, the oxygen atoms in the nitro group and the ether linkages of the ethoxyethoxy group can act as hydrogen bond acceptors . This capability will influence its interaction with protic solvents.

-

Molecular Size and van der Waals Forces: The presence of a benzene ring, a bromine atom, and the ethoxyethoxy side chain gives the molecule a significant surface area, leading to appreciable van der Waals forces.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] For a more nuanced prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh)[4][5][6]. A solute is predicted to be soluble in a solvent if their HSP values are similar.

Predicted Solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in Common Organic Solvents

Based on the physicochemical properties of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene and the principles of solubility, we can predict its solubility in a range of organic solvents. The following table provides a qualitative prediction. It is important to note that these are estimations, and experimental verification is essential.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Low | The significant polarity of the nitro and ethoxyethoxy groups makes it incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar, Aromatic | Low to Medium | While nonpolar, the aromatic ring of toluene can engage in π-π stacking with the nitrobenzene ring of the solute, potentially affording some solubility. |

| Diethyl Ether | Slightly Polar | Medium | The ether functionality of the solvent can interact with the polar groups of the solute, and its overall low polarity can accommodate the nonpolar benzene ring. |

| Chloroform | Polar, Halogenated | Medium to High | Chloroform is a good solvent for many moderately polar compounds. Its ability to act as a weak hydrogen bond donor can interact with the hydrogen bond acceptors on the solute. The related compound, 4-Bromo-1,2-benzenediamine, is reported to be soluble in chloroform. |

| Dichloromethane (DCM) | Polar, Halogenated | High | DCM is a versatile solvent with a polarity suitable for dissolving moderately polar compounds. It is a common solvent for reactions involving substituted nitrobenzenes. |

| Acetone | Polar, Aprotic | High | Acetone is a strong polar aprotic solvent that can effectively solvate the polar nitro and ether groups of the solute. |

| Ethyl Acetate | Polar, Aprotic | Medium to High | The ester group in ethyl acetate provides polarity and hydrogen bond accepting capabilities, making it a good candidate for dissolving the target compound. |

| Acetonitrile | Polar, Aprotic | Medium | Acetonitrile is a polar aprotic solvent, but its smaller size and strong dipole may not interact as favorably with the entire solute structure compared to acetone or DCM. |

| Isopropanol (IPA) | Polar, Protic | Medium | As a protic solvent, IPA can engage in hydrogen bonding with the solute's ether and nitro oxygen atoms. However, the nonpolar alkyl chain of IPA might limit the overall solubility compared to more polar protic solvents. |

| Ethanol | Polar, Protic | Medium to High | Similar to IPA, ethanol can act as a hydrogen bond donor. Its higher polarity compared to IPA may lead to better solvation of the polar functional groups. |

| Methanol | Polar, Protic | Medium | Methanol is a highly polar protic solvent. While it can interact strongly with the polar groups, its small size and high polarity might not be optimal for solvating the nonpolar aromatic portion of the solute. |

| Dimethylformamide (DMF) | Polar, Aprotic | High | DMF is a powerful polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][8][9]

Objective:

To quantitatively determine the solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Sources

- 1. homework.study.com [homework.study.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. scielo.br [scielo.br]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Solubilizing Scaffold: A Technical Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Topic: Theoretical Properties & Synthetic Utility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Computational Biologists

Executive Summary

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS: 383869-51-0) represents a specialized "linker-scaffold" intermediate in modern medicinal chemistry. Unlike simple halogenated aromatics, this molecule integrates three distinct functional domains: a nucleophilic-susceptible nitro group (latent amine), a cross-coupling-ready bromide , and a solubilizing polyether tail .

This guide analyzes the theoretical physicochemical properties that make this compound a critical tool for optimizing drug-likeness (ADME), specifically in the development of kinase inhibitors where solubility is often a limiting factor. We provide in-silico profiling, electronic structure analysis, and a validated synthetic protocol.

Molecular Architecture & Electronic Properties

Structural Functionalization Logic

The molecule is designed to address the "Brick Dust" problem in drug discovery—compounds that are active but insoluble.

-

The Core (Benzene): Provides the rigid geometric scaffold.

-

The Warhead Handle (C4-Bromine): A weak deactivator positioned for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach pharmacophores.

-

The Latent Nucleophile (C2-Nitro): An electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr) at the C1 position during synthesis, and serves as a masked aniline for subsequent heterocycle formation (e.g., quinazolines).

-

The Solubilizer (C1-Ethoxyethoxy): A short polyethylene glycol (PEG)-like chain. Theoretically, this chain disrupts crystal lattice energy (lowering melting point) and acts as a hydrogen bond acceptor, improving aqueous solubility without introducing ionizable groups.

Electronic Density & Reactivity (DFT Insights)

In a theoretical Density Functional Theory (DFT) framework (B3LYP/6-31G* level), the electrostatic potential map reveals:

-

LUMO Location: Concentrated on the nitro group and the benzene ring, making the system susceptible to reduction.

-

HOMO Location: Localized on the ether oxygen lone pairs and the bromine atom.

-

Inductive Effects: The C1-ether oxygen acts as a

-donor (+M effect), competing with the strong

Physicochemical Profiling (In Silico)

The following data represents theoretical values calculated using consensus QSAR models (ClogP, SwissADME) compared to the non-pegylated analog.

| Property | 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene | Analog: 4-Bromo-1-ethoxy-2-nitrobenzene | Impact of Side Chain |

| Formula | C₁₀H₁₂BrNO₄ | C₈H₈BrNO₃ | +C₂H₄O |

| Mol.[1][2][3][4] Weight | 290.11 g/mol | 246.06 g/mol | Slight increase (remains <500) |

| CLogP (Est.) | 2.1 - 2.4 | ~2.9 - 3.2 | Improved Hydrophilicity |

| TPSA | ~65 Ų | ~55 Ų | Increased polar surface area |

| H-Bond Acceptors | 4 (NO₂, 2x Ether) | 3 | Enhanced water interaction |

| Rotatable Bonds | 5 | 3 | Higher entropy (Lower MP) |

Synthetic Utility & Reaction Pathways

The utility of this molecule lies in its orthogonality. The bromine can remain intact while the nitro group is manipulated, or vice versa.

Strategic Workflow Visualization

The following diagram illustrates the logical flow from precursor to active pharmaceutical ingredient (API) intermediate.

Figure 1: Synthetic flowchart demonstrating the assembly and downstream utility of the scaffold.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene from 4-bromo-2-nitrophenol.

The "Self-Validating" Protocol

Why this works: This protocol uses Potassium Carbonate (

Reagents:

-

4-Bromo-2-nitrophenol (1.0 eq)

-

2-Bromoethyl ethyl ether (1.2 eq) [CAS: 592-55-2]

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI) (0.1 eq) - Catalyst to accelerate Finkelstein exchange.

-

DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrophenol in dry DMF (5 mL/mmol).

-

Deprotonation: Add anhydrous

. The solution will turn bright yellow/orange, indicating the formation of the nitrophenoxide anion. Stir at room temperature for 15 minutes. -

Alkylation: Add 2-bromoethyl ethyl ether and the catalytic KI.

-

Heating: Heat the reaction mixture to 60–80°C for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting phenol (lower R_f, acidic) should disappear; the product (higher R_f, neutral) will appear.

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (precipitates the product if solid, or oils it out).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica gel).

Safety & Stability

-

Thermal Hazard: Nitro compounds can be energetic. Do not distill the neat residue at high temperatures (>150°C).

-

Alkylating Agents: 2-Bromoethyl ethyl ether is a potential alkylator of DNA. Use proper PPE and fume hood.

References

-

PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene (Analog Data).[5] National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link][6]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv.[2] Drug Deliv. Rev. 2001. (Theoretical basis for ethoxyethoxy chain selection).

Sources

- 1. chemscene.com [chemscene.com]

- 2. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene is : [allen.in]

- 3. 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Safety & Handling Guide: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

The following technical guide details the safety, handling, and operational protocols for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene , a specialized intermediate used in the synthesis of kinase inhibitors and pharmaceutical compounds.

CAS Registry Number: 856364-94-8 Chemical Formula: C₁₀H₁₂BrNO₄ Molecular Weight: 290.11 g/mol Synonyms: 1-ethoxy-2-(4-bromo-2-nitro-phenoxy)-ethane; 4-Bromo-2-nitro-1-(2-ethoxyethoxy)benzene.

Executive Summary & Risk Profile

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a functionalized nitroaromatic ether. It combines the thermal instability characteristic of nitro compounds with the lipophilicity of a glycol ether chain. Primarily utilized as a building block for pharmaceutical agents (e.g., Vandetanib analogs, EGFR inhibitors), this compound presents specific hazards regarding thermal decomposition and skin sensitization .

Core Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][2]

-

Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).[3]

-

Thermal Hazard: Nitroaromatics possess high decomposition energy; explosion risk exists if heated under confinement.

Physicochemical Properties & Stability

Note: Specific experimental data for this CAS is limited; values below are derived from structural analogs (e.g., 4-bromo-1-ethoxy-2-nitrobenzene) and calculated properties.

| Property | Value / Description | Operational Implication |

| Physical State | Low-melting solid or viscous oil (Yellow to Orange) | May liquefy during handling; requires containment for both dust and liquid spills. |

| Melting Point | Predicted: 40–55 °C | Store below 25 °C to prevent melting and agglomeration. |

| Boiling Point | >340 °C (Decomposes) | Do not distill at atmospheric pressure.[2] High vacuum required. |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM. | Readily penetrates skin due to ethoxyethoxy chain (carrier effect). |

| Partition Coeff. | LogP ~ 2.5–2.8 | Lipophilic; potential for bioaccumulation in fatty tissues. |

Synthesis & Process Safety

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SₙAr) of a 4-bromo-1-fluoro-2-nitrobenzene precursor. This process is exothermic and requires strict thermal control.

Synthesis Workflow & Safety Checkpoints

The following diagram outlines the critical control points (CCPs) during synthesis to prevent thermal runaway and exposure.

Figure 1: Synthesis workflow emphasizing thermal control points (CCP1) and waste streams.

Critical Process Controls

-

Exotherm Management: The substitution of the fluorine atom by the ethoxyethanol alkoxide releases significant heat. Base addition must be gradual.

-

Temperature Limit: Maintain reaction temperature < 90 °C . Above 100 °C, the nitro group may initiate autocatalytic decomposition, especially in the presence of base.

-

Impurity Profile: Unreacted 4-bromo-1-fluoro-2-nitrobenzene is highly toxic and a lachrymator. Ensure complete conversion (monitor via HPLC/TLC) before workup to minimize operator exposure.

Handling & Personal Protective Equipment (PPE)

The "ethoxyethoxy" tail acts as a phase transfer catalyst, potentially increasing the permeation rate of the nitroaromatic core through standard gloves.

PPE Selection Matrix

-

Respiratory: N95 (minimum) for solid handling; Half-mask with OV/P100 cartridges if heating or using solvents.

-

Eyes: Chemical splash goggles. Face shield required during base addition or quenching.

-

Skin (Hands):

-

Standard:Double Nitrile (0.11 mm) – Change every 15 mins.

-

High Risk (Solvent/Oil):Silver Shield (Laminate) or Viton gloves. Avoid Latex.

-

-

Body: Tyvek® lab coat or chemical-resistant apron.

Engineering Controls

-

Enclosure: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Static Control: Ground all glassware and equipment. Nitro compounds are sensitive to electrostatic discharge (ESD) when dry.

Storage & Stability Protocols

-

Conditions: Store at 2–8 °C (Refrigerated).

-

Environment: Keep under inert atmosphere (Argon/Nitrogen). The ether chain is susceptible to slow peroxidation upon air exposure; the nitro group is light-sensitive.

-

Incompatibilities:

-

Strong Bases: Can trigger polymerization or decomposition.

-

Reducing Agents: React violently with the nitro group.

-

Metals (Zn, Fe): Can reduce the nitro group to an amine or hydroxylamine (exothermic).

-

Emergency Response Logic

In the event of exposure or release, immediate action is required to mitigate the systemic toxicity of the nitro compound.

Figure 2: Decision logic for emergency response scenarios involving nitroaromatic ethers.

Specific First Aid

-

Skin Contact: Nitro compounds are absorbed through skin. Wash immediately with Polyethylene Glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for lipophilic nitroaromatics.

-

Inhalation: Move to fresh air. If blue discoloration of lips/nails (cyanosis) occurs, administer oxygen (indicative of methemoglobinemia).

Waste Disposal

-

Classification: Hazardous Waste (Toxic, potentially Reactive).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HBr emissions).

-

Prohibition: Never dispose of down the drain. Do not mix with strong oxidizers in the waste stream.

References

-

PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene: A Versatile Building Block for Chemical Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Strategic Synthetic Intermediate

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a strategically functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a brominated phenyl ring activated by a nitro group and possessing a flexible ethoxyethoxy side chain, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of its synthesis, reactivity, and prospective applications in medicinal chemistry and materials science, offering a technical resource for professionals in research and development.

The core structure consists of a benzene ring substituted with four key groups that dictate its reactivity:

-

The Nitro Group (-NO2): As a potent electron-withdrawing group, it strongly activates the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The nitro group itself is a valuable functional handle that can be readily reduced to an amine, opening up a vast landscape of subsequent chemical transformations.[3][4]

-

The Bromo Group (-Br): Positioned para to the ether linkage, the bromine atom serves as an excellent leaving group in SNAr reactions.[1][5] Furthermore, it is a key participant in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7]

-

The Ether Linkage (-O-): The oxygen atom of the ether acts as an electron-donating group, influencing the overall electronic properties of the aromatic ring.

-

The Ethoxyethoxy Side Chain (-CH2CH2OCH2CH3): This flexible chain can enhance the solubility of the molecule and its derivatives in various organic solvents.[8] In the context of drug discovery, such polyether chains can be strategically employed to modulate pharmacokinetic properties, including solubility and cell permeability.[8]

| Property | Predicted Value |

| Molecular Formula | C10H12BrNO4 |

| Molecular Weight | 290.11 g/mol |

| IUPAC Name | 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene |

| CAS Number | Not available |

Proposed Synthesis: A Practical Approach

A plausible and efficient route to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is through a Williamson ether synthesis, a classic and reliable method for forming ethers.[9][10] This approach would involve the reaction of a suitable phenoxide with an alkyl halide.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrophenol (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Core Reactivity and Synthetic Applications

The strategic placement of the functional groups in 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene makes it a valuable precursor for a variety of chemical transformations.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the bromine atom for displacement by a wide range of nucleophiles.[1][2] This reaction is a cornerstone for introducing diverse functionalities onto the aromatic ring.

Caption: General scheme for SNAr reactions of the title compound.

Exemplary Protocol: Synthesis of a Substituted Aniline Derivative

-

Reaction Setup: In a sealed tube, dissolve 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq) and a primary or secondary amine (1.5 eq) in a polar solvent like ethanol or DMSO.

-

Base Addition: Add a suitable base, such as triethylamine or potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography to yield the corresponding N-aryl amine derivative.

2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl structures.[11][12]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling [7][13]

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.02 eq). Add degassed solvents (e.g., a mixture of toluene and water) via syringe.

-

Reaction: Stir the mixture at 80-100 °C for the required time, monitoring by TLC.

-

Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Purify by column chromatography.

3. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.[3][14] Tin(II) chloride (SnCl2) is a mild and effective reagent for this transformation.[15][16]

Exemplary Protocol: Nitro Group Reduction with SnCl2 [15]

-

Reaction Setup: Dissolve 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq) in ethanol.

-

Reagent Addition: Add SnCl2·2H2O (4-5 eq) to the solution.

-

Reaction: Reflux the mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and carefully neutralize with a basic solution (e.g., saturated NaHCO3 or 2M KOH).

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aniline derivative by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The versatile reactivity of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene positions it as a valuable building block in several high-value research and development areas.

Medicinal Chemistry and Drug Discovery

Bromo-nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals.[6][17][18] The scaffold derived from 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene can be elaborated into complex molecular architectures with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The sequential application of SNAr, cross-coupling, and nitro reduction reactions allows for the construction of highly decorated aniline and biaryl scaffolds, which are common motifs in many drug molecules.[6][19]

-

Modulation of Physicochemical Properties: The ethoxyethoxy side chain can improve the solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[8] This is a critical consideration in modern drug design to enhance bioavailability and efficacy.

Materials Science

Nitroaromatic compounds are also used in the synthesis of dyes, pigments, and specialty polymers.[20][21][22]

-

Dye and Pigment Synthesis: The nitroaniline derivatives of this compound can serve as precursors to azo dyes through diazotization and coupling reactions.[20]

-

Polymer Science: The difunctional nature of this molecule allows it to be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability or altered optical characteristics.

Conclusion

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene represents a highly versatile and strategically designed chemical intermediate. Its trifecta of reactive sites—the activatable bromine, the reducible nitro group, and the modulatory ether linkage—provides a robust platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery, it offers a scaffold that can be readily functionalized to explore new chemical space and optimize pharmacokinetic properties. In materials science, it holds promise as a precursor to novel dyes, pigments, and polymers. This guide has outlined the fundamental chemistry and potential applications of this compound, providing a solid foundation for its use in innovative research and development endeavors.

References

-

Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025). ResearchGate. [Link]

-

Reduction of Nitroarenes with SnCl 2 in TBAB. (n.d.). ResearchGate. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

-

Sn2+ reduction. (2026, February 1). WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

The Role of Bromo-OTBN in Pharma. (2024, December 20). PYG Lifesciences. [Link]

-

Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

-

Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

-

Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). ASM Journals. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]

-

Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Ahmets. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Nitro – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

-

4-Bromo-1-ethoxy-2-nitrobenzene. (n.d.). PubChem. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Britannica. [Link]

-

Oxidative nucleophilic alkoxylation of nitrobenzenes. (n.d.). RSC Publishing. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

-

synthesis of 4-bromo-2-nitrotoluene. (2024, February 28). YouTube. [Link]

-

The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. (2025, August 5). ResearchGate. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022, June 3). MDPI. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry. [Link]

-

2-(2-ETHOXYETHOXY)ETHANOL. (n.d.). Ataman Kimya. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

2-(2-Ethoxyethoxy)ethanol. (n.d.). Wikipedia. [Link]

-

Ethoxydiglycol. (n.d.). PharmaCompass.com. [Link]

-

ETHOXYDIGLYCOL. (n.d.). Ataman Kimya. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jsynthchem.com [jsynthchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]

Methodological & Application

Application Note: Synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, a valuable intermediate in organic synthesis. The procedure is based on the robust and versatile Williamson ether synthesis, a cornerstone reaction in organic chemistry. This guide is intended for researchers and professionals in chemical and pharmaceutical development, offering a comprehensive walkthrough from reaction setup to product characterization. We emphasize the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Scientific Background

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is an aromatic compound featuring a bromo, a nitro, and an ethoxyethoxy functional group. This specific arrangement of substituents makes it a useful building block, particularly for introducing the protected 4-bromo-2-nitrophenoxy moiety in the synthesis of more complex molecules.